molecular formula C11H11BrF2N2 B1374767 5-Bromo-1-t-butyl-6,7-difluorobenzimidazole CAS No. 1375069-11-6

5-Bromo-1-t-butyl-6,7-difluorobenzimidazole

Cat. No.: B1374767
CAS No.: 1375069-11-6
M. Wt: 289.12 g/mol
InChI Key: HLRTWXIBWGNBKD-UHFFFAOYSA-N
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Description

5-Bromo-1-t-butyl-6,7-difluorobenzimidazole is a chemical compound with the molecular formula C11H11BrF2N2. It has a molecular weight of 289.12 . The compound is used for research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11BrF2N2/c1-11(2,3)16-5-15-7-4-6(12)8(13)9(14)10(7)16/h4-5H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

  • Antimicrobial and Antitubercular Activities : A study by Shingalapur, Hosamani, and Keri (2009) synthesized novel 5-(nitro/bromo)-styryl-2-benzimidazoles, demonstrating effective antimicrobial and anti-tubercular activities against various microorganisms, including Mycobacterium tuberculosis (Shingalapur, Hosamani, & Keri, 2009).

  • Halogen Lability : Andreichikov and Simonov (1970) investigated the lability of the bromine atom in bromo-substituted benzimidazoles. They found that the bromine atom in these compounds, including 5-bromo-1-ethylbenzimidazole, is not labile (Andreichikov & Simonov, 1970).

  • Dermal Drug Delivery : Goindi et al. (2014) developed an ionic liquid-based microemulsion for the dermal delivery of 5-fluorouracil, using an imidazole-based ionic liquid, demonstrating enhanced drug solubility and permeability (Goindi, Arora, Kumar, & Puri, 2014).

  • X-ray Diffraction Structures : Ribeiro Morais et al. (2012) studied the X-ray diffraction structures of regioisomers of N-Methylated Benzimidazole compounds, providing insights for the design of amyloid-avid probes (Ribeiro Morais, Santos, Santos, & Paulo, 2012).

  • Synthesis of Polyhalogenated Quinoline C-nucleosides : Chen, Drach, and Townsend (2003) conducted a synthesis of polyhalogenated quinoline C-nucleosides as potential antiviral agents, exploring the antimicrobial potential of such compounds (Chen, Drach, & Townsend, 2003).

  • Antioxidant Activity of Marine Red Algae : Li et al. (2011) isolated bromophenols from marine red algae, showing strong antioxidant activities. These compounds are structurally related to bromo-substituted benzimidazoles and exhibit activities stronger than conventional antioxidants (Li, Li, Gloer, & Wang, 2011).

  • Computational Design for E. coli DNA Gyrase B Inhibition : Aroso, Guedes, and Pereira (2021) used computational drug design to develop 2,5(6)-substituted benzimidazole derivatives as inhibitors of Escherichia coli’s DNA Gyrase B, showing the potential of such compounds in antibiotic development (Aroso, Guedes, & Pereira, 2021).

Properties

IUPAC Name

5-bromo-1-tert-butyl-6,7-difluorobenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF2N2/c1-11(2,3)16-5-15-7-4-6(12)8(13)9(14)10(7)16/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRTWXIBWGNBKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=NC2=CC(=C(C(=C21)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80742996
Record name 5-Bromo-1-tert-butyl-6,7-difluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375069-11-6
Record name 1H-Benzimidazole, 5-bromo-1-(1,1-dimethylethyl)-6,7-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375069-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-tert-butyl-6,7-difluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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